molecular formula C14H9F3N2O5 B12624821 1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene CAS No. 919473-50-0

1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene

Cat. No.: B12624821
CAS No.: 919473-50-0
M. Wt: 342.23 g/mol
InChI Key: ATVFPYZFFOYFJA-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene is an organic compound with a complex structure that includes nitro, trifluoromethyl, and phenoxy groups

Preparation Methods

The synthesis of 1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, including nitration and substitution reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Substitution: Replacement of hydrogen atoms with functional groups such as trifluoromethyl and phenoxy groups.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Detailed synthetic routes and conditions are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

1-(2-Methyl-4-nitrophenoxy)-4-nitro-2-(trifluoromethyl)benzene can be compared with similar compounds such as:

    2-(2-Methyl-4-nitrophenoxy)-4-(trifluoromethyl)benzene-1-thiol: Similar structure but with a thiol group instead of a nitro group.

    7-(2-Methyl-4-nitrophenoxy)-[1,2,4]triazolo[1,5-a]pyridine: Contains a triazolo ring instead of a benzene ring.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

CAS No.

919473-50-0

Molecular Formula

C14H9F3N2O5

Molecular Weight

342.23 g/mol

IUPAC Name

2-methyl-4-nitro-1-[4-nitro-2-(trifluoromethyl)phenoxy]benzene

InChI

InChI=1S/C14H9F3N2O5/c1-8-6-9(18(20)21)2-4-12(8)24-13-5-3-10(19(22)23)7-11(13)14(15,16)17/h2-7H,1H3

InChI Key

ATVFPYZFFOYFJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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